molecular formula H2N2O B1359907 Nitrosamine CAS No. 35576-91-1

Nitrosamine

Cat. No.: B1359907
CAS No.: 35576-91-1
M. Wt: 46.029 g/mol
InChI Key: XKLJHFLUAHKGGU-UHFFFAOYSA-N
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Scientific Research Applications

Pathogenesis of Insulin-Resistance Diseases

Nitrosamines, through their mutagenic effects, are implicated in the pathogenesis of various insulin-resistance diseases. They contribute to DNA damage, oxidative stress, and pro-inflammatory cytokine activation, leading to cellular degeneration and death. This involvement is evident in conditions such as Alzheimer's disease, diabetes mellitus, and non-alcoholic steatohepatitis. These findings suggest that exposures to nitrosamines, present in processed and preserved foods, play a critical role in these diseases, raising the need for strategies to reduce nitrosamine exposure in our diets (de la Monte et al., 2009).

This compound Detection in Water Treatment

The detection of N-nitrosamines in water treatment processes is a significant application in scientific research. A novel method involving UV-photolysis and chemiluminescence detection of nitric oxide has been developed for quantifying total N-nitrosamines in aqueous samples. This method offers several advantages, such as not requiring chemicals for the photolysis process and enhanced reproducibility, which are crucial for assessing the presence of nitrosamines in technical aquatic systems or biological samples (Breider & von Gunten, 2017).

Carcinogenicity and Mutagenicity in Food

Nitrosamines are formed from the reaction of amines with nitrosating agents and are recognized for their potent carcinogenicity and mutagenicity. Their formation in foods, particularly in processed and preserved items like cured meats and cheese, poses significant health risks. The physical makeup of food and the presence of certain food constituents can affect the formation of nitrosamines. Understanding these mechanisms is crucial for developing strategies to mitigate this compound formation and reduce exposure through diet (Scanlan, 1983).

Influence on Carcinogenesis

Nitrosamines are studied extensively for their role in carcinogenesis. Their impact on gene mutation and cellular changes has been explored in various studies. The relationship between the carcinogenic effectiveness of nitrosamines and their mutagenic activity in mammalian cells provides insights into their role in promoting cancer. These findings are pivotal in understanding the molecular mechanisms of carcinogenesis and guiding public health policies to mitigate this compound exposure (Jones et al., 1981).

Mechanism of Action

Nitrosamines are not directly carcinogenic. Metabolic activation is required to convert them to the alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .

Safety and Hazards

Nitrosamines are a well-known group of highly potent, mutagenic impurities . They pose a significant risk to health and safety—even in small quantities . They can damage DNA, leading to mutations and potentially cancer . The FDA and the international scientific community do not expect nitrosamines to cause harm when ingested at low levels .

Future Directions

The FDA and other agencies released new and revised guidelines on nitrosamines for pharmaceutical manufacturers, providing new frameworks and acceptable intake levels . The pharmaceutical industry should continue to work on potential mitigation strategies and generation of additional scientific data to address the mechanistic gaps .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosamines are commonly synthesized through the reaction of nitrous acid (HNO2) with secondary amines. The general reaction can be represented as: [ \text{HONO} + \text{R2NH} \rightarrow \text{R2N-NO} + \text{H2O} ] Other nitrosyl sources such as dinitrogen tetroxide (N2O4),

Properties

IUPAC Name

nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2N2O/c1-2-3/h(H2,1,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLJHFLUAHKGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074037
Record name Nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.029 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35576-91-1
Record name Nitrosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35576-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035576911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223080
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Record name Nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB75A6POH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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